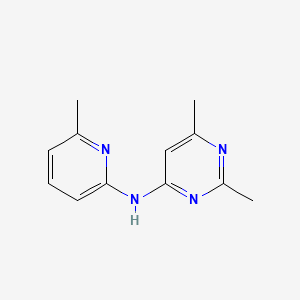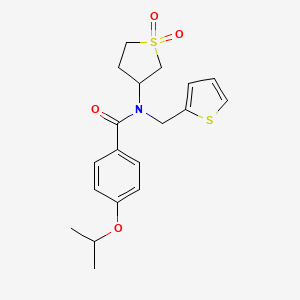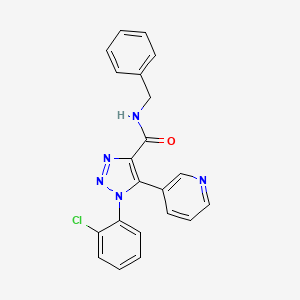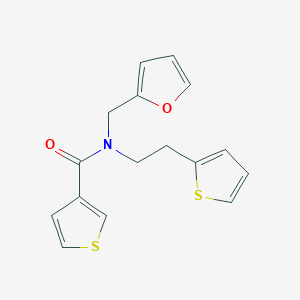
2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine” belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . Another study reported the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .Scientific Research Applications
Insecticidal and Antibacterial Potential
Research involving the synthesis of pyrimidine-linked pyrazole heterocyclics, including compounds structurally related to 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine, has shown promising insecticidal and antibacterial properties. Microwave irradiative cyclocondensation techniques were employed to prepare these compounds, which demonstrated effectiveness against Pseudococcidae insects and selected microorganisms, indicating their potential for development into insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).
Antifungal Effect
Compounds containing the pyrimidin-2-amine structure have been synthesized and investigated for their antifungal effects against significant types of fungi, including Aspergillus terreus and Aspergillus niger. The findings suggest that these compounds possess strong antifungal properties, with certain derivatives showing higher efficacy, which could be further explored for developing antifungal agents (Jafar et al., 2017).
Antihypertensive Activity
The derivative 6-arylpyrido[2,3-d]pyrimidin-7-amine has been studied for its antihypertensive activity. Notably, some compounds within this series, such as 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, have shown to lower blood pressure in spontaneously hypertensive rats in a gradual and sustained manner, indicating potential as antihypertensive agents (Bennett et al., 1981).
Antitumor Activity
Research into the synthesis and evaluation of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine and related compounds has revealed significant antitumor activity against the Walker 256 carcinosarcoma in rats. This suggests their potential utility in developing new antitumor therapies (Grivsky et al., 1980).
Supramolecular Chemistry
A new synthetic strategy utilizing 2,6-bis(trimethyltin)pyridine as a central building block for the preparation of pyridine-based ligands demonstrates the utility of related pyrimidinamine compounds in supramolecular chemistry. These ligands can be used in the formation of complex molecular structures for various applications (Schubert & Eschbaumer, 1999).
Mechanism of Action
Target of Action
The primary target of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine is the TGF-beta receptor type-1 . This receptor plays a crucial role in cellular processes such as cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Mode of Action
It is known to interact with its target, the tgf-beta receptor type-1 . The interaction between the compound and its target may result in changes in the receptor’s activity, potentially influencing various cellular processes .
Biochemical Pathways
Given its target, it is likely that it influences pathways related to cell growth and differentiation, apoptosis, and cellular homeostasis .
Result of Action
Given its target, it is likely that it influences cellular processes such as cell growth and differentiation, apoptosis, and cellular homeostasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the use of ethanol, an environmentally preferable solvent, confers the eco-friendly character to the synthesis of certain compounds .
properties
IUPAC Name |
2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-8-5-4-6-11(14-8)16-12-7-9(2)13-10(3)15-12/h4-7H,1-3H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKTVRQECPYLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=NC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Bromophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2997947.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2997949.png)



![2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B2997955.png)
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2997956.png)

![(4-methoxyphenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2997958.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997961.png)

![1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2997964.png)
